2,3-Difluoro-5-methylbenzoic acid
Overview
Description
2,3-Difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methyl group is attached at the 5 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired difluorinated product .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylbenzoic acid is coupled with a difluorobenzene derivative in the presence of a palladium catalyst. This method is advantageous due to its high selectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, heated to reflux.
Major Products Formed
Substitution: Formation of substituted benzoic acids with various functional groups.
Reduction: Formation of 2,3-difluoro-5-methylbenzyl alcohol.
Oxidation: Formation of 2,3-difluoro-5-carboxybenzoic acid.
Scientific Research Applications
2,3-Difluoro-5-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methylbenzoic acid in various applications depends on its chemical structure. The presence of fluorine atoms enhances the compound’s stability and reactivity. In pharmaceuticals, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic distribution and increasing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoic acid: Similar structure but lacks the methyl group at the 5 position.
2,4-Difluoro-5-methylbenzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.
3,5-Difluoro-4-methylbenzoic acid: Similar structure but with fluorine atoms at the 3 and 5 positions.
Uniqueness
2,3-Difluoro-5-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals .
Properties
IUPAC Name |
2,3-difluoro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDCKKOTZDVVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661259 | |
Record name | 2,3-Difluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-96-3 | |
Record name | 2,3-Difluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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